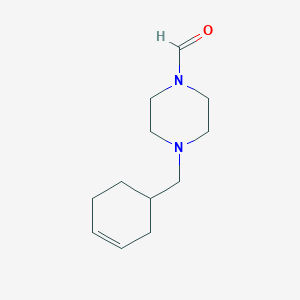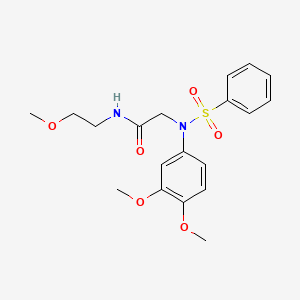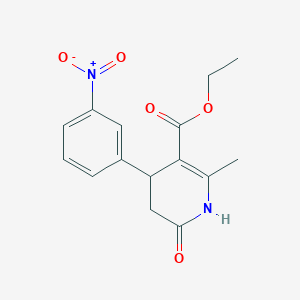
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as EFMC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. EFMC is a member of the pyrrole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is complex and involves multiple pathways. This compound has been found to inhibit the activity of various enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase. This compound has also been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at G1 phase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of lipoxygenase and cyclooxygenase. This compound has also been found to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. This compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. This compound has also been found to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its broad spectrum of biological activities, low toxicity, and ease of synthesis. This compound can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, this compound has some limitations, including its poor solubility in water, which can limit its bioavailability and pharmacokinetic properties. This compound also has limited stability under certain conditions, such as acidic or basic pH.
Direcciones Futuras
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has great potential for future research and development. Some of the future directions for this compound include:
1. Development of more potent and selective analogs of this compound for specific therapeutic applications.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans.
3. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
4. Exploration of the mechanism of action of this compound in various disease models.
5. Investigation of the potential of this compound as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease.
6. Development of novel drug delivery systems for this compound to improve its bioavailability and pharmacokinetic properties.
7. Investigation of the potential of this compound as a lead compound for the development of new drugs with diverse biological activities.
In conclusion, this compound is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for various diseases.
Métodos De Síntesis
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized through a multistep process involving the reaction of furfural with β-ketoester, followed by cyclization and esterification. The yield of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst. The purity of this compound can be determined by various analytical techniques, including NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects. This compound has been shown to inhibit the activity of various enzymes, such as lipoxygenase, cyclooxygenase, and aldose reductase. This compound has also been found to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. This compound has been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPSACSWHIBYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)


![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)
![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
![2-methyl-1-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5118754.png)
![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)
![3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine](/img/structure/B5118771.png)


![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5118804.png)